An In-depth Technical Guide to 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of strained ring systems and electronically-defined aromatic moieties is a cornerstone of rational drug design. The molecule 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid sits at the confluence of these two pivotal areas of chemical biology. It marries the conformational rigidity and metabolic stability of the azetidine scaffold with the unique electronic and reactive properties of a 3-nitropyridine system.[1][2][3] This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties and a proposed synthetic route to its potential applications for researchers, scientists, and drug development professionals.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" motif in drug discovery.[1][4] Its inherent ring strain of approximately 25.4 kcal/mol endows it with a unique reactivity profile, while its compact and sp³-rich character can lead to improved pharmacokinetic properties such as enhanced solubility and metabolic stability when incorporated into drug candidates.[1][4] Specifically, azetidine-3-carboxylic acid provides a versatile, conformationally constrained building block that can mimic natural amino acids and serve as a rigid scaffold in complex molecules.[2]
The 3-nitropyridine moiety, on the other hand, is a powerful modulator of a molecule's electronic properties and a versatile synthetic handle. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a key precursor for a wide range of biologically active compounds.[5] The strategic placement of the nitro group at the 3-position and the linkage to the azetidine at the 2-position creates a unique electronic environment with implications for both its chemical reactivity and its potential biological interactions.
This document will provide a comprehensive examination of the chemical properties of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid, a proposed robust synthetic protocol, and a discussion of its potential in the development of novel therapeutics.
Physicochemical and Computational Properties
A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₄ | [6] |
| Molecular Weight | 223.19 g/mol | [6] |
| CAS Number | 866156-87-8 | [6] |
| Appearance | Pale yellow crystalline powder (predicted) | [2] |
| Topological Polar Surface Area (TPSA) | 96.57 Ų | [6] |
| LogP (predicted) | 0.5106 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Rotatable Bonds | 3 | [6] |
| Storage Conditions | 4°C, protect from light | [6] |
Proposed Synthesis and Purification
The rationale for this approach is twofold:
-
Activation by the Nitro Group: The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack, making a 2-halo substituent a good leaving group.[5]
-
Protection of the Carboxylic Acid: The carboxylic acid of the azetidine starting material should be protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with the base-mediated coupling reaction.
Experimental Protocol: A Two-Step Synthesis
Step 1: N-Arylation of Azetidine-3-carboxylic Acid Ester
This step involves the coupling of 2-chloro-3-nitropyridine with a commercially available ester of azetidine-3-carboxylic acid.
-
Reagents and Materials:
-
2-Chloro-3-nitropyridine
-
Azetidine-3-carboxylic acid methyl ester hydrochloride
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Stir plate with heating capabilities
-
Round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a solution of azetidine-3-carboxylic acid methyl ester hydrochloride (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Add 2-chloro-3-nitropyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate.
-
Step 2: Saponification of the Ester
This step involves the hydrolysis of the methyl ester to yield the final carboxylic acid product.
-
Reagents and Materials:
-
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
-
Stir plate
-
Standard glassware for workup and extraction
-
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid.
-
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Analysis (Predicted)
As no published experimental spectra are available, the following predictions are based on the analysis of the constituent functional groups and data from structurally similar compounds.[8][9][10][11][12][13][14]
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around δ 10-13 ppm .
-
Pyridine Ring Protons: Three protons on the pyridine ring will exhibit characteristic shifts and couplings.
-
H-6 (ortho to N, meta to NO₂): Expected as a doublet of doublets around δ 8.3-8.5 ppm .
-
H-4 (para to N, ortho to NO₂): Expected as a doublet of doublets around δ 8.1-8.3 ppm .
-
H-5 (meta to N, meta to NO₂): Expected as a doublet of doublets around δ 7.2-7.4 ppm .
-
-
Azetidine Ring Protons:
-
-CH₂- (adjacent to N): Two protons, likely appearing as a triplet or complex multiplet around δ 4.0-4.5 ppm .
-
-CH- (methine): One proton, expected as a quintet or multiplet around δ 3.5-4.0 ppm .
-
-CH₂- (adjacent to CH): Two protons, likely appearing as a triplet or complex multiplet around δ 2.5-3.0 ppm .
-
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): Expected in the range of δ 170-180 ppm .[12][14]
-
Pyridine Ring Carbons:
-
C-2 (attached to azetidine): Likely around δ 155-160 ppm .
-
C-3 (attached to NO₂): Expected around δ 140-145 ppm .
-
C-6, C-4, C-5: Expected in the aromatic region of δ 120-150 ppm .
-
-
Azetidine Ring Carbons:
-
-CH₂- (adjacent to N): Expected around δ 50-55 ppm .
-
-CH- (methine): Expected around δ 35-40 ppm .
-
-CH₂- (adjacent to CH): Expected around δ 30-35 ppm .[9]
-
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ .[11][12][14]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1710-1760 cm⁻¹ .[11][12][14]
-
N-O Stretch (Nitro Group): Two characteristic strong bands are expected: one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ .
-
C-N Stretch (Aromatic Amine): A stretching band is expected in the region of 1250-1350 cm⁻¹ .
-
C-H Stretch (Aromatic): Absorptions are expected just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Absorptions are expected just below 3000 cm⁻¹ .
Reactivity and Stability
The chemical reactivity of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid is dictated by its three primary functional components: the nitropyridine ring, the tertiary amine of the azetidine, and the carboxylic acid.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group using various reducing agents such as H₂/Pd-C, SnCl₂, or sodium dithionite. This transformation would provide access to 2-(azetidin-3-yl-carboxylic acid)-pyridin-3-amine, a potentially valuable intermediate for further functionalization.
-
Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations, including esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions allow for the attachment of various side chains or the incorporation of this molecule into larger structures like peptides.
-
Azetidine Ring Stability: While more stable than aziridines, the azetidine ring possesses significant ring strain and can be susceptible to ring-opening reactions under certain conditions, such as strong acidic or nucleophilic attack, particularly at elevated temperatures.[4] However, under typical physiological and many synthetic conditions, the ring is expected to be stable.
-
Aromatic Substitution: The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it less susceptible to electrophilic aromatic substitution. Conversely, it could be prone to further nucleophilic aromatic substitution, potentially displacing the nitro group under harsh conditions with strong nucleophiles.[15]
Potential Applications in Drug Discovery and Chemical Biology
The unique structural features of 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid make it an attractive scaffold for several applications in drug discovery and chemical biology.
-
Scaffold for Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and distinct structural features make it an ideal candidate as a fragment for screening against various biological targets.
-
Constrained Amino Acid Mimetic: The rigid azetidine-3-carboxylic acid core can be used as a proline mimetic to introduce conformational constraints into peptides, which can enhance their stability, bioactivity, and cell permeability.[2]
-
Precursor for Bioactive Aminopyridines: As mentioned, reduction of the nitro group provides a straightforward entry to aminopyridine derivatives. Substituted aminopyridines are a common feature in many approved drugs and bioactive compounds.
-
Linker Chemistry: While azetidine-3-carboxylic acid itself can be used in linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the addition of the nitropyridine moiety offers a site for further chemical modification, potentially allowing for the development of novel, multifunctional linkers.
Caption: Potential applications of the title compound in R&D.
Conclusion
1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid represents a molecule of significant interest for chemical and pharmaceutical research. By combining the desirable attributes of a strained, rigid azetidine core with the versatile reactivity of a nitropyridine system, it offers a wealth of opportunities for the development of novel chemical probes and therapeutic candidates. While experimental data on this specific molecule is sparse, this guide provides a solid foundation based on established chemical principles and data from analogous structures. The proposed synthetic route is logical and should be readily achievable in a standard organic chemistry laboratory. The predicted spectroscopic data will serve as a valuable reference for the characterization of this compound. It is hoped that this technical guide will stimulate further investigation into the properties and applications of this promising chemical entity.
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